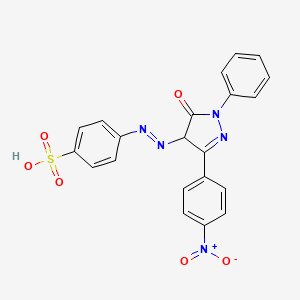
(Z)-4-((3-(4-Nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((3-(4-Nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid is a complex organic compound characterized by its unique structural features. This compound contains a pyrazole ring, a nitrophenyl group, and a benzenesulfonic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((3-(4-Nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with an appropriate β-diketone to form the pyrazole ring.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the phenyl ring using concentrated nitric acid and sulfuric acid.
Diazotization and Coupling: The diazonium salt is formed by treating the amine group with sodium nitrite and hydrochloric acid, followed by coupling with benzenesulfonic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.
Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sulfuric acid, chlorosulfonic acid.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonated or desulfonated products.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as a building block in organic synthesis, particularly in the formation of azo dyes and other complex organic molecules.
Biology
In biological research, it can be used as a probe to study enzyme interactions and as a precursor for bioactive molecules.
Medicine
Industry
In the industrial sector, it is used in the manufacture of dyes, pigments, and as an intermediate in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of (Z)-4-((3-(4-Nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonic acid group can enhance solubility and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylhydrazine: Similar in structure but lacks the sulfonic acid group.
Benzenesulfonic acid: Contains the sulfonic acid group but lacks the pyrazole and nitrophenyl groups.
Azo dyes: Share the azo linkage but differ in the substituents attached to the aromatic rings.
Propiedades
Fórmula molecular |
C21H15N5O6S |
|---|---|
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C21H15N5O6S/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16/h1-13,20H,(H,30,31,32) |
Clave InChI |
OVCFYTGZRGJZBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7H-Benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13361447.png)
![Ethyl 2-amino-7-hydroxy-2'-oxo-1',2'-dihydro-spiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B13361454.png)
![(2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B13361455.png)

![2-Methyl-3-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13361459.png)
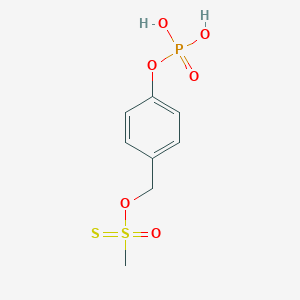
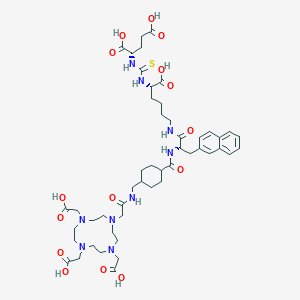

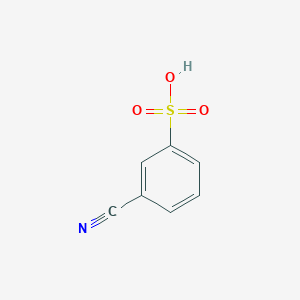

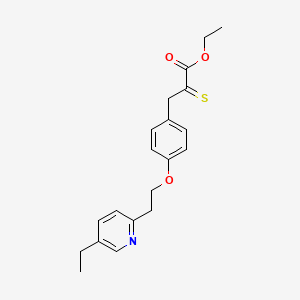
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361500.png)
![5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine](/img/structure/B13361503.png)
![6-(5-Amino-2-methylphenyl)-N-(4-methoxybenzyl)-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13361511.png)
